molecular formula C17H20N2O5 B5758489 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid

1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid

Cat. No. B5758489
M. Wt: 332.4 g/mol
InChI Key: UQXHTYXPPDAISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR that has been extensively studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid has also been shown to enhance the cytotoxic effects of chemotherapy drugs, such as cisplatin and paclitaxel, in cancer cells.

Mechanism of Action

1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation and survival. The inhibition of EGFR signaling by 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK, which are involved in cell proliferation and survival. 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid also induces cell cycle arrest and apoptosis in cancer cells. In addition, 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid is a potent and selective inhibitor of EGFR that has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the proliferation of various cancer cell lines and enhancing the cytotoxic effects of chemotherapy drugs. However, there are some limitations to its use in lab experiments. 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid is a small molecule inhibitor that may have off-target effects on other kinases. In addition, the potency of 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid may vary depending on the cancer cell line and the experimental conditions used.

Future Directions

There are several future directions for research on 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid. One area of research is to investigate the potential of 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid in combination with other targeted therapies for cancer treatment. Another area of research is to explore the potential of 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Finally, further studies are needed to better understand the mechanism of action of 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid and to develop more potent and selective inhibitors of EGFR for cancer treatment.

Synthesis Methods

1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4,7-dimethoxyindole-2-carboxylic acid with 1-(2-chloroethyl)piperidine to form the intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form 1-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-4-piperidinecarboxylic acid. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

1-(4,7-dimethoxy-1H-indole-2-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-23-13-3-4-14(24-2)15-11(13)9-12(18-15)16(20)19-7-5-10(6-8-19)17(21)22/h3-4,9-10,18H,5-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXHTYXPPDAISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.